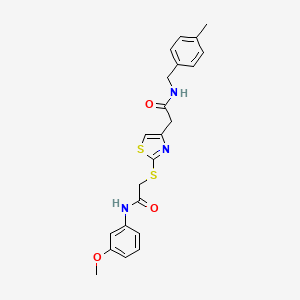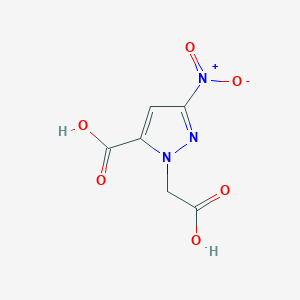
1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a carboxymethyl group at the 1-position, a nitro group at the 3-position, and a carboxylic acid group at the 5-position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by carboxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Subsequent carboxylation can be performed using carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxymethyl and carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Oxidation: Higher oxidation state derivatives like nitroso compounds.
Reduction: Amino derivatives.
Substitution: Esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
1-(Carboxymethyl)-3-amino-1H-pyrazole-5-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
1-(Carboxymethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxymethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(carboxymethyl)-5-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O6/c10-5(11)2-8-3(6(12)13)1-4(7-8)9(14)15/h1H,2H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGRVCKAUOUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
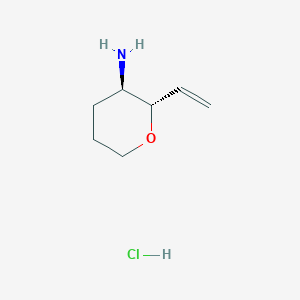
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)
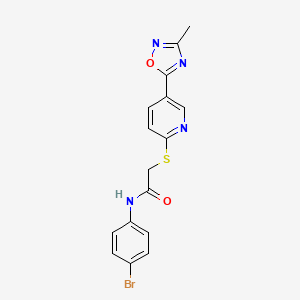
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)
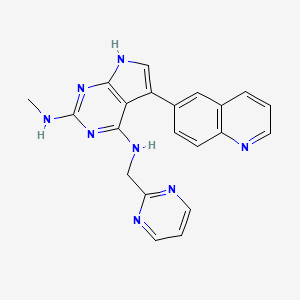
![2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide](/img/structure/B2925003.png)
![N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B2925006.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)
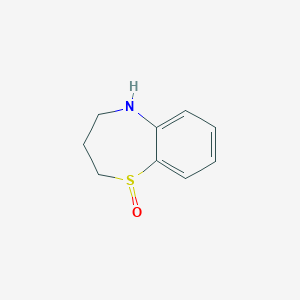
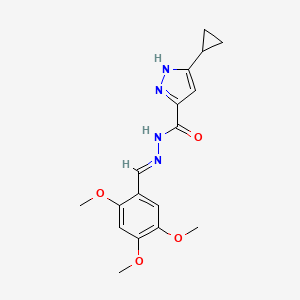
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)
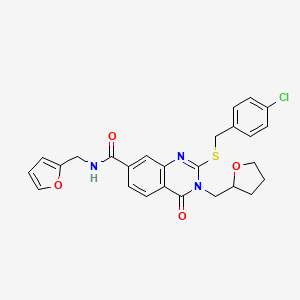
![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)
